molecular formula C15H15N3O B14455560 N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline CAS No. 73259-41-3

N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline

Cat. No.: B14455560
CAS No.: 73259-41-3
M. Wt: 253.30 g/mol
InChI Key: MICSYYKVEJPXLY-UHFFFAOYSA-N
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Description

N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both benzimidazole and aniline moieties in this compound suggests potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline typically involves the reaction of 2-chloromethyl benzimidazole with 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(1H-Benzoimidazol-2-ylmethyl)-4-hydroxy-aniline.

    Reduction: Formation of N-(1H-Benzoimidazol-2-ylmethyl)-4-amino-aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the benzimidazole moiety.

    Medicine: Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microtubules in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzoimidazol-2-ylmethyl)-benzamide
  • N-(1H-Benzoimidazol-2-ylmethyl)-2-thioaniline
  • N-(1H-Benzoimidazol-2-ylmethyl)-2-bromoaniline

Uniqueness

N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.

Properties

CAS No.

73259-41-3

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-methoxyaniline

InChI

InChI=1S/C15H15N3O/c1-19-12-8-6-11(7-9-12)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

MICSYYKVEJPXLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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